molecular formula C32H40O15 B13895773 (4E)-6-[1,3-Dihydro-6-Methoxy-7-Methyl-3-oxo-4-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-5-isobenzofuranyl]-4-Methyl-4-hexenoic Acid Methyl Ester

(4E)-6-[1,3-Dihydro-6-Methoxy-7-Methyl-3-oxo-4-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-5-isobenzofuranyl]-4-Methyl-4-hexenoic Acid Methyl Ester

Cat. No.: B13895773
M. Wt: 664.6 g/mol
InChI Key: QSPXJODRMPWBBL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mycophenolic Acid Methyl Ester Phenolic 6-(2,3,4,6-tetra-O-Acetyl-b-D-glucoside) involves the esterification of mycophenolic acid with methanol in the presence of an acid catalyst. The phenolic hydroxyl group is then protected with a tetra-O-acetyl-b-D-glucoside group. The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Mycophenolic Acid Methyl Ester Phenolic 6-(2,3,4,6-tetra-O-Acetyl-b-D-glucoside) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the ester and acetyl groups .

Major Products

The major products formed from these reactions include deprotected mycophenolic acid derivatives, alcohols, and substituted phenolic compounds .

Scientific Research Applications

Mycophenolic Acid Methyl Ester Phenolic 6-(2,3,4,6-tetra-O-Acetyl-b-D-glucoside) is used extensively in scientific research, particularly in the fields of:

    Chemistry: As a reagent for studying esterification and acetylation reactions.

    Biology: In proteomics research to study protein interactions and modifications.

    Medicine: As a model compound for studying the pharmacokinetics and pharmacodynamics of esterified drugs.

    Industry: In the development of new biochemical assays and diagnostic tools.

Mechanism of Action

The mechanism of action of Mycophenolic Acid Methyl Ester Phenolic 6-(2,3,4,6-tetra-O-Acetyl-b-D-glucoside) involves the inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the synthesis of guanine nucleotides. This inhibition leads to a decrease in the proliferation of B and T lymphocytes, making it useful in immunosuppressive research .

Properties

Molecular Formula

C32H40O15

Molecular Weight

664.6 g/mol

IUPAC Name

methyl 6-[6-methoxy-7-methyl-3-oxo-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate

InChI

InChI=1S/C32H40O15/c1-15(10-12-24(37)39-7)9-11-21-26(40-8)16(2)22-13-42-31(38)25(22)27(21)47-32-30(45-20(6)36)29(44-19(5)35)28(43-18(4)34)23(46-32)14-41-17(3)33/h9,23,28-30,32H,10-14H2,1-8H3

InChI Key

QSPXJODRMPWBBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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